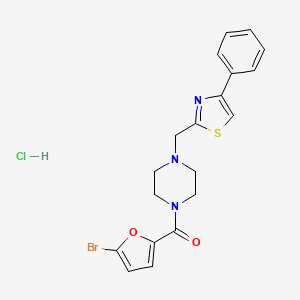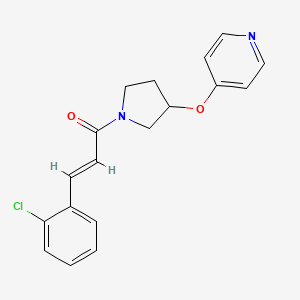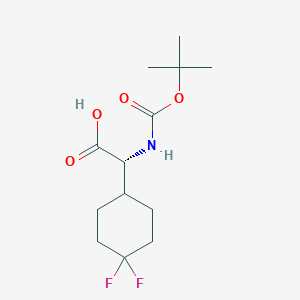![molecular formula C26H30N4O6S B2884649 4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 867137-41-5](/img/structure/B2884649.png)
4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to the one you provided often belong to the class of spiro compounds, which are organic compounds featuring a spiro connectivity . They are typically used in medicinal chemistry due to their unique 3D shape .
Synthesis Analysis
The synthesis of spiro compounds often involves multicomponent reactions . For instance, a novel approach for diastereoselective synthesis of spiro[indoline-3,2’-pyrrole] derivatives involves a three-component reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of DABCO under low power microwave .Chemical Reactions Analysis
Spiro compounds can undergo a variety of chemical reactions. For example, protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as vapor pressure, density, and refractive index can be determined .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Studies on compounds structurally related to the specified chemical have explored their synthesis and detailed structural analysis. For instance, the synthesis of spiro[indoline-3,3'-pyrrolidines] through cycloaddition reactions highlights the interest in creating structurally complex and potentially bioactive molecules. These efforts often aim to develop new synthetic methodologies that can lead to compounds with significant pharmacological or material science applications (Huang et al., 2019).
Potential Biological Activities
The exploration of compounds with similar structural frameworks often includes evaluating their biological activities. For example, derivatives of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates have been synthesized and assessed for antiviral activity, indicating the potential therapeutic applications of these compounds (Ivashchenko et al., 2014).
Chemical Properties and Reactivity
Research into the chemical reactivity and properties of related compounds has provided insights into their potential applications in various fields, including material science and drug design. The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, for instance, demonstrates the versatility of these compounds in creating diverse molecular architectures with specific chemical functionalities (Khashi et al., 2014).
Photophysical Properties
The study of photophysical behavior, such as the investigation of novel 4-aza-indole derivatives in different solvents, reveals the potential of these compounds for applications in optical devices, sensors, and other technologies that rely on specific light-absorption or emission characteristics (Bozkurt & Doğan, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-[1'-[2-(dimethylamino)ethyl]-1-ethyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6S/c1-6-29-20-10-8-7-9-19(20)26(25(29)34)21(23(32)24(33)30(26)16-15-27(2)3)22(31)17-11-13-18(14-12-17)37(35,36)28(4)5/h7-14,31H,6,15-16H2,1-5H3/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJJJDWFEIPYLM-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)S(=O)(=O)N(C)C)O)C(=O)C(=O)N3CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N3CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)
![2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine](/img/structure/B2884581.png)
![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)


![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)


![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)